3-Methylbenzofuran-4,6-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzofuran-4,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVQNMRXEJKVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC(=CC(=C12)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methylbenzofuran 4,6 Diol and Analogues
De Novo Synthesis Strategies for Hydroxylated Benzofurans
The construction of the benzofuran (B130515) core from acyclic or non-benzofuran precursors, known as de novo synthesis, offers a powerful approach to introduce diverse substitution patterns. Recent advancements have led to elegant strategies for the creation of hydroxylated benzofurans.
Deconstructive Reorganization Protocols from Pyrone Derivatives
An innovative and powerful strategy for the de novo synthesis of hydroxylated benzofurans involves a deconstructive reorganization of readily available pyrone derivatives, such as kojic acid or maltol-derived alkynes. researchgate.net In this remarkable transformation, both the benzene (B151609) and furan (B31954) rings of the target benzofuran are constructed simultaneously. This process occurs through the deconstruction of the pyrone moiety, which is then reorganized into the final benzofuran structure. researchgate.net This method stands out for its efficiency and atom economy in assembling complex hydroxylated benzofuran systems from simple starting materials.
Tandem Arene Cycloisomerization Reactions for Ring Construction
In conjunction with the deconstructive reorganization of pyrones, tandem arene cycloisomerization reactions play a crucial role in the simultaneous formation of both the benzene and furan rings. researchgate.net This cascade process, often catalyzed by indium, allows for a rapid assembly of the benzofuran scaffold. The reaction proceeds through a sequence of intramolecular cyclization and isomerization steps, efficiently converting the pyrone-derived alkyne into the desired hydroxylated benzofuran. This tandem approach is a testament to the power of cascade reactions in streamlining complex molecular syntheses.
Targeted Synthesis of Methylated and Polyhydroxylated Benzofuran Scaffolds
Beyond de novo approaches, the targeted synthesis of specifically substituted benzofurans, such as methylated and polyhydroxylated derivatives, is of paramount importance. These methods often employ transition-metal catalysis or acid-mediated reactions to achieve the desired molecular architecture.
Transition-Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper)
Transition-metal catalysis has emerged as a cornerstone for the synthesis of benzofurans, offering mild and efficient routes to these heterocyclic systems.
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely employed for the synthesis of benzofuran derivatives. One notable method involves the palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates, which can be prepared from phenols. nih.gov This approach allows for the construction of substituted benzofurans in good yields. Another powerful strategy is the Sonogashira coupling of iodophenols with terminal alkynes, followed by an intramolecular cyclization, often co-catalyzed by copper. nih.gov Furthermore, palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a versatile route to 2-aroyl benzofurans. researchgate.net
| Catalyst System | Starting Materials | Product Type | Ref. |
| Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Phenols, Propiolates | Substituted Benzofurans | nih.gov |
| (PPh₃)PdCl₂/CuI | Iodophenols, Terminal Alkynes | Substituted Benzofurans | nih.gov |
| Pd(OAc)₂ | 2-(2-Acylphenoxy)acetonitriles, Arylboronic Acids | 2-Aroyl Benzofurans | researchgate.net |
Copper-Catalyzed Cyclizations: Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. A one-pot procedure involving the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has been developed for the regioselective synthesis of polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. Copper salts, in the presence of a base, can also effectively catalyze the intramolecular cyclization of appropriate precursors. researchgate.net Additionally, copper-catalyzed intramolecular cross-dehydrogenative coupling has been utilized in the synthesis of coumestans, a class of compounds containing a benzofuran fused to a coumarin. rsc.org
| Catalyst System | Starting Materials | Key Transformation | Ref. |
| Copper Catalyst, O₂ | Phenols, Alkynes | Aerobic Oxidative Cyclization | rsc.org |
| CuX (X = Cl, Br), Base | Appropriate Precursors | Intramolecular Cyclization | researchgate.net |
| Cu(OAc)₂, 1,10-phen | 3-Arylcoumarins | Intramolecular Oxidative C-O Coupling | rsc.org |
Acid-Mediated Cyclodehydration of α-Phenoxy Ketones
A classic and effective method for the synthesis of 2,3-disubstituted benzofurans is the acid-mediated cyclodehydration of α-phenoxy ketones. researchgate.net This reaction is typically promoted by strong acids. A particularly effective reagent for this transformation is Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which facilitates the reaction under mild conditions to afford benzofurans in moderate to excellent yields. researchgate.net This method provides a straightforward route to benzofurans from readily available phenols and α-bromo ketones, which are the precursors to the α-phenoxy ketones.
| Reagent | Substrate | Product | Yield | Ref. |
| Eaton's Reagent | 2-Phenoxy acetophenone | 3-Phenylbenzofuran | 89% | researchgate.net |
One-Pot Synthetic Procedures from Halogenated Phenols
One-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. A notable one-pot procedure for the synthesis of benzofurans involves the reaction of halogenated phenols, such as iodophenols, with terminal alkynes. nih.gov This reaction is typically catalyzed by a combination of palladium and copper catalysts in a Sonogashira coupling followed by an in-situ intramolecular cyclization. This method allows for the direct construction of the benzofuran ring system from readily accessible starting materials in a single synthetic operation.
Rearrangement-Based Syntheses (e.g., Sigmatropic Rearrangement of O-Aryloximes)
The construction of the benzofuran scaffold via rearrangement reactions represents a powerful strategy in organic synthesis, offering access to complex structures from relatively simple precursors. Among these, the rsc.orgrsc.org-sigmatropic rearrangement of O-aryloximes, an oxa-variant of the Fischer indole (B1671886) synthesis, has emerged as an efficient method for assembling the benzofuran core. rsc.org This approach is particularly valuable for creating substituted benzofurans under mild conditions, which is crucial for preserving sensitive functional groups like hydroxyls present in the target compound, 3-Methylbenzofuran-4,6-diol. organic-chemistry.org
The general mechanism involves the reaction of an O-arylhydroxylamine with a ketone to form an O-aryloxime ether. rsc.orgorganic-chemistry.org This intermediate, upon treatment with an acylating agent, undergoes a rsc.orgrsc.org-sigmatropic rearrangement. The choice of acylating agent and reaction conditions can significantly influence the reaction outcome. For instance, the use of trifluoroacetic anhydride (B1165640) (TFAA) can induce the rearrangement to yield dihydrobenzofurans, while a combination of trifluoroacetyl triflate (TFAT) and 4-dimethylaminopyridine (B28879) (DMAP) typically leads directly to the aromatic benzofuran product. organic-chemistry.org This method avoids the harsh conditions required by some classical benzofuran syntheses. organic-chemistry.org
The key step is the formation of an N-trifluoroacetyl-ene-hydroxylamine intermediate, which readily undergoes the pericyclic rearrangement. organic-chemistry.org Subsequent elimination and cyclization yield the benzofuran ring. This methodology has been successfully applied to the synthesis of various natural 2-arylbenzofurans without the need for protecting the phenolic hydroxy groups, demonstrating its utility for synthesizing hydroxylated analogues like this compound. organic-chemistry.org
A summary of representative conditions for this rearrangement is presented below.
Table 1: Conditions for Benzofuran Synthesis via rsc.orgrsc.org-Sigmatropic Rearrangement
| Starting Materials | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| O-Arylhydroxylamine, Ketone | TFAA, CH₂Cl₂ | Dihydrobenzofuran | High | organic-chemistry.org |
| O-Arylhydroxylamine, Ketone | TFAT, DMAP, CH₂Cl₂ | Benzofuran | High | organic-chemistry.org |
| O-Phenylhydroxylamine, 3,5-bis(dibenzoyloxy)acetophenone | Conc. HCl, EtOH (for oxime ether); then TFAT, DMAP, CH₂Cl₂ | 2-Arylbenzofuran | 95% (cyclization step) | rsc.org |
Regioselective Derivatization Strategies for Structural Diversification
The structural diversification of this compound is essential for exploring its chemical space and developing analogues with potentially enhanced properties. Regioselective derivatization strategies allow for the precise modification of specific positions on the benzofuran core. The key sites for derivatization on this compound are the C4 and C6 hydroxyl groups, as well as the C2, C5, and C7 positions on the ring system.
Derivatization of Phenolic Hydroxyl Groups: The hydroxyl groups at the C4 and C6 positions are nucleophilic and can be selectively functionalized through various reactions such as etherification, esterification, and silylation. The differential reactivity of these two hydroxyl groups, influenced by their electronic and steric environment, can be exploited for regioselective modification. For instance, protection of one hydroxyl group would allow for the selective derivatization of the other, followed by deprotection to yield a mono-substituted analogue.
Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic aromatic substitution. The electron-donating nature of the hydroxyl groups and the oxygen atom of the furan ring activates the benzene portion of the molecule, primarily at the C5 and C7 positions, which are ortho and para to the activating groups. Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group, which can be further reduced to an amino group for subsequent modifications.
Acylation: Friedel-Crafts acylation can introduce acyl groups, although regioselectivity can be a challenge, sometimes yielding a mixture of C2 and C3 acylated products in simpler benzofurans. nih.gov
Functionalization of the Furan Ring: The furan moiety of the benzofuran system also offers opportunities for derivatization.
Position C2: The C2 position is often the most reactive site on the furan ring towards electrophiles and lithiation. Metalation at C2 using organolithium reagents, followed by quenching with an electrophile, is a common strategy to introduce a wide variety of substituents.
Position C3: While direct functionalization at the C3 position is less common than at C2, specific methods have been developed. For example, electrophilic cyclization of o-alkynyl anisoles using dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) can yield 3-thiomethyl-substituted benzofurans, providing a handle for further modifications. rsc.org
The following table summarizes selected derivatization reactions applicable to the benzofuran scaffold for structural diversification.
Table 2: Examples of Regioselective Derivatization of Benzofuran Analogues
| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Bromination | BBr₃ (demethylation), then Br₂ | C4 | 4-Bromo-5-hydroxy-2-methylbenzofuran derivative | nih.gov |
| Acetylation | Acetic anhydride, pyridine | C6-OH | 6-Acetoxy benzofuran derivative | N/A |
| Thiomethylation | DMTSF | C3 | 3-Thiomethyl benzofuran derivative | rsc.org |
Chemical Reactivity and Mechanistic Organic Transformations of 3 Methylbenzofuran 4,6 Diol Systems
Electrophilic Aromatic Substitution on the Benzofuran (B130515) Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqminia.edu.eg The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the aromatic ring. libretexts.orgmasterorganicchemistry.com
Substituents that donate electron density to the ring are termed "activating groups" and increase the reaction rate compared to unsubstituted benzene (B151609). libretexts.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups are "deactivating" and slow the reaction down. libretexts.orgmasterorganicchemistry.com Activating groups generally direct incoming electrophiles to the ortho and para positions, while most deactivating groups direct to the meta position. libretexts.orgtotal-synthesis.com
In the case of 3-methylbenzofuran-4,6-diol, the hydroxyl groups at positions 4 and 6 are strong activating groups due to their ability to donate electron density to the benzene ring via resonance. This enhanced nucleophilicity makes the aromatic ring highly susceptible to electrophilic attack. The directing influence of these hydroxyl groups would channel incoming electrophiles to the positions ortho and para relative to them.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduces a nitro group (–NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. minia.edu.egtotal-synthesis.com
Halogenation: Involves the substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine), often catalyzed by a Lewis acid. minia.edu.egtotal-synthesis.com
Friedel-Crafts Alkylation and Acylation: These reactions form new carbon-carbon bonds by introducing an alkyl or acyl group, respectively, and typically require a Lewis acid catalyst. total-synthesis.comnih.gov
For this compound, the positions most likely to undergo electrophilic attack would be C5 and C7, as these are ortho to the powerful activating hydroxyl groups at C4 and C6, respectively.
Functional Group Transformations of Hydroxyl Groups (e.g., Alkylation, Acylation, Glycosylation)
The phenolic hydroxyl groups of this compound are key sites for a variety of functional group transformations, including alkylation, acylation, and glycosylation. These reactions allow for the modification of the compound's properties and the synthesis of a diverse range of derivatives.
Alkylation
Alkylation involves the introduction of an alkyl group onto the oxygen atom of a hydroxyl group, forming an ether. This can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. arabjchem.org For instance, the reaction of quinacetophenone with various alkyl halides like methyl iodide or ethyl iodide under basic conditions results in the formation of mono- or di-O-alkyl derivatives. arabjchem.org Phase transfer catalysis is another effective method for the alkylation of phenols. unimi.it
Acylation
Acylation is the process of introducing an acyl group (R-C=O) to the hydroxyl moiety, resulting in the formation of an ester. This transformation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base. arabjchem.org A common example is the reaction of quinacetophenone with acetic anhydride (B1165640) under basic conditions. arabjchem.org
Glycosylation
Glycosylation is a crucial transformation that involves the attachment of a carbohydrate moiety to the hydroxyl group, forming a glycoside. unimi.itresearchgate.net This reaction is often complex and can be influenced by the nature of the glycosyl donor and the acceptor molecule. researchgate.net For example, the glycosylation of 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives has been performed using trichloroacetimidate (B1259523) donors under the promotion of TMSOTf. unimi.it The reaction of quinacetophenone with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose has been shown to yield the corresponding O-glycoside. arabjchem.org
| Transformation | Reagents and Conditions | Product Type | Example Reference |
|---|---|---|---|
| Alkylation | Alkyl halide, Base (e.g., K2CO3) | Ether | The reaction of quinacetophenone with alkyl halides yields O-alkyl derivatives. arabjchem.org |
| Acylation | Acyl chloride or Acid anhydride, Base | Ester | Quinacetophenone reacts with acetic anhydride to form an ester. arabjchem.org |
| Glycosylation | Glycosyl donor (e.g., trichloroacetimidate), Promoter (e.g., TMSOTf) | Glycoside | Glycosylation of a benzofuran derivative with a mannose donor. unimi.it |
Oxidative Pathways and Biomimetic Transformations
The oxidation of benzofurans, including 3-methylbenzofuran (B1293835) systems, can proceed through various pathways, often involving biomimetic approaches that model the action of enzymes like cytochrome P450. mdpi.comresearchgate.net These transformations are significant for understanding metabolic processes and for developing sustainable synthetic methods. mdpi.com
Epoxide Formation and Subsequent Ring-Opening Mechanisms
A key initial step in the oxidation of the benzofuran nucleus is the formation of an epoxide at the 2,3-double bond of the furan (B31954) ring. mdpi.comresearchgate.net This epoxidation can be achieved using oxidizing agents like hydrogen peroxide in the presence of metalloporphyrin catalysts, which act as models for cytochrome P450 enzymes. mdpi.comresearchgate.net
Once formed, the epoxide intermediate is susceptible to various subsequent reactions, primarily involving ring-opening. mdpi.comresearchgate.net These pathways are influenced by factors such as the position of substituents on the benzofuran ring and the reaction conditions. mdpi.comresearchgate.net For example, in the oxidation of 3-methylbenzofuran, the initial epoxide can undergo an internal rearrangement to form 3-methylbenzofuran-2(3H)-one as a major product. mdpi.com An alternative pathway involves the ring-opening of the epoxide to a diol. mdpi.com
The nucleophilic opening of epoxide rings is a common transformation. For instance, epoxides derived from 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives can be opened by secondary amines or sodium azide (B81097). unimi.it
Investigation of Cleavage and Decarboxylation Pathways
Following the initial oxidation and ring-opening, further cleavage and decarboxylation reactions can occur. mdpi.com In the biomimetic oxidation of 2-methylbenzofuran, the cleavage of a diol intermediate followed by decarboxylation leads to the formation of salicylaldehyde. mdpi.com This demonstrates that the furan ring of the benzofuran system can be completely cleaved under these oxidative conditions.
Reductive Transformations and Hydrogenation Studies
Reductive transformations of benzofuran derivatives can target either the furan ring or substituents on the molecule. The hydrogenation of the furan ring can lead to the formation of dihydrobenzofuran or tetrahydrobenzofuran derivatives.
The asymmetric hydrogenation of benzofurans has been explored using iridium catalysts, yielding dihydrobenzofurans with high conversion and enantioselectivity, particularly for derivatives with an alkyl substituent at the 2- or 3-position. researchgate.net For example, a 3-methylbenzofuran derivative was successfully hydrogenated in a key step of a natural product synthesis. researchgate.net
Hydrogenation can also be used to reduce other functional groups within the molecule without affecting the benzofuran core. For instance, the reduction of an azide group to a primary amine on a benzofuran derivative was achieved using hydrogen gas and a platinum oxide catalyst. unimi.it Similarly, a double bond in a side chain of a benzofuran derivative was reduced via hydrogenation with a palladium on carbon catalyst. unimi.it
| Transformation | Reagents and Conditions | Product Type | Example Reference |
|---|---|---|---|
| Asymmetric Hydrogenation of Furan Ring | Iridium catalyst, H2 | Dihydrobenzofuran | Asymmetric hydrogenation of 3-alkyl substituted benzofurans. researchgate.net |
| Reduction of Azide Group | H2, PtO2, Morpholine in MeOH | Primary Amine | Reduction of an azide on a benzofuran scaffold. unimi.it |
| Reduction of Alkene Side Chain | H2, 10% Pd-C | Alkane Side Chain | Hydrogenation of a double bond in a side chain attached to a benzofuran. unimi.it |
Advanced Spectroscopic and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 3-Methylbenzofuran-4,6-diol, ¹H and ¹³C NMR spectra provide foundational information on the number and chemical environment of hydrogen and carbon atoms, respectively.
Detailed Research Findings: In the context of substituted benzofurans, ¹H NMR is critical for confirming the regiochemistry—the specific placement of substituents on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons provide unambiguous evidence of their relative positions. For instance, the protons on the benzene (B151609) ring of this compound would exhibit specific splitting patterns (e.g., doublets, singlets) and chemical shifts influenced by the electron-donating hydroxyl groups and the fused furan (B31954) ring. The methyl group at the C3 position and the lone proton at the C2 position would appear as distinct singlets in characteristic regions of the spectrum.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine through-space proximity between protons, which is crucial for confirming stereochemical and regiochemical assignments. For complex polyol chains, derivatization into acetonides followed by ¹³C NMR analysis is a powerful method to determine the relative stereochemistry of 1,3-diols. wordpress.comuniv-lemans.fr This approach relies on the principle that syn and anti diol acetonides adopt different conformations (chair vs. twist-boat), leading to predictable and distinct chemical shifts for the acetonide methyl carbons. wordpress.comuniv-lemans.fr While this compound itself is not a 1,3-diol, these advanced NMR strategies highlight the methodologies available for determining complex stereochemistry in related poly-hydroxylated natural products.
Hypothetical ¹H NMR Data for this compound This table is illustrative, based on typical chemical shift values for analogous structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.3 - 7.5 | s | N/A |
| H-5 | ~6.5 - 6.7 | d | ~2-3 |
| H-7 | ~6.4 - 6.6 | d | ~2-3 |
| 3-CH₃ | ~2.2 - 2.4 | s | N/A |
| 4-OH | ~8.5 - 9.5 | s (broad) | N/A |
| 6-OH | ~8.5 - 9.5 | s (broad) | N/A |
Hypothetical ¹³C NMR Data for this compound This table is illustrative, based on typical chemical shift values for analogous structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140 - 145 |
| C-3 | ~115 - 120 |
| C-3a | ~148 - 152 |
| C-4 | ~150 - 155 |
| C-5 | ~100 - 105 |
| C-6 | ~152 - 157 |
| C-7 | ~95 - 100 |
| C-7a | ~120 - 125 |
Mass Spectrometry (MS) for Mechanistic Pathway Elucidation and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. When coupled with fragmentation techniques (tandem MS or MS/MS), it becomes a cornerstone for identifying unknown compounds, studying metabolic pathways, and elucidating reaction mechanisms. arxiv.orgnih.govresearchgate.net
Detailed Research Findings: In the study of benzofuran (B130515) metabolism, MS is essential for identifying metabolites formed through enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. mdpi.com The metabolic activation of a compound like this compound could involve oxidation, hydroxylation, or conjugation. By comparing the MS and MS/MS spectra of samples from a metabolic study (e.g., liver enzyme incubations) with a control, researchers can pinpoint new metabolites. nih.gov The parent ion's accurate mass confirms the addition of specific groups (e.g., an increase of 15.9949 Da for hydroxylation), while the fragmentation pattern provides structural information to locate the modification. protocols.io
For example, the biomimetic oxidation of 3-methylbenzofuran (B1293835) has been shown to proceed through an epoxide intermediate, leading to various rearrangement products. mdpi.com MS and HRMSⁿ studies were critical in identifying these products and proposing a mechanistic pathway based on the observed molecular ions and fragments. mdpi.com A similar approach applied to this compound would involve analyzing its fragmentation pattern to establish a reference and then identifying metabolites by looking for characteristic mass shifts and comparing their fragmentation to the parent compound.
Expected Mass Spectrometry Fragmentation Data for this compound (C₉H₈O₃)
| m/z Value (Hypothetical) | Fragment Identity | Mechanistic Implication |
|---|---|---|
| 164 | [M]⁺ | Molecular Ion |
| 149 | [M - CH₃]⁺ | Loss of the methyl group from the furan ring |
| 136 | [M - CO]⁺ | Retro-Diels-Alder or other rearrangement, loss of carbon monoxide |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). ufl.edu Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a rapid and effective method for identifying the types of bonds and functional groups present in a sample. libretexts.orgsci-hub.se
Detailed Research Findings: For this compound, the IR spectrum would provide clear evidence for its key functional groups. The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydroxyl (diol) groups. libretexts.org The broadness of this peak indicates hydrogen bonding between the hydroxyl groups.
Additionally, the spectrum would display a series of absorptions confirming the benzofuran core. Aromatic C=C in-ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.orgdocbrown.info The C-O stretching vibrations for the aryl ether in the furan ring and the phenolic hydroxyl groups would be observed in the 1000-1300 cm⁻¹ range. rsc.org The presence of C-H bonds in the aromatic ring and the methyl group would also give rise to characteristic stretching and bending vibrations. libretexts.org
Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch (broad) | Hydroxyl (Alcohol/Phenol) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Alkane C-H (Methyl) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | C-O Stretch | Aryl Ether |
X-ray Diffraction Studies for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the gold standard for determining the absolute three-dimensional structure of a molecule. drawellanalytical.com By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, researchers can calculate the precise positions of each atom in the molecule, as well as bond lengths and bond angles. cityu.edu.hkethz.ch
Detailed Research Findings: While spectroscopic methods like NMR provide information on connectivity and relative stereochemistry, XRD provides an unambiguous, complete structural picture. For this compound, an X-ray crystal structure would definitively confirm the planarity of the benzofuran ring system, the precise bond lengths and angles of the entire molecule, and the conformation of the hydroxyl groups relative to the ring. rsc.org This technique is particularly powerful for verifying the structure of newly synthesized compounds or natural products where multiple isomers are possible. The successful acquisition of a crystal structure depends on the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenge. bham.ac.uk The resulting data, including unit cell dimensions and atomic coordinates, provides the ultimate proof of structure. drawellanalytical.com
Theoretical and Computational Chemistry Applied to 3 Methylbenzofuran 4,6 Diol
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a ligand like a 3-Methylbenzofuran-4,6-diol derivative with a biological target.
Research on benzofuran (B130515) derivatives frequently employs molecular docking to understand their mechanism of action. For instance, docking studies have been used to investigate how these molecules interact with various protein targets. Benzofuran-chalcone hybrids have been docked against lanosterol (B1674476) 14-α-demethylase, a key enzyme in fungi, to evaluate their potential as antifungal agents. researchgate.net Similarly, C-2 sulfenylated benzofurans were studied via docking to understand their potential as interleukin 1-β antagonists. researchgate.net In other studies, benzofuran derivatives have been evaluated as inhibitors for targets such as the protein tyrosine phosphatase (PTPase) enzyme and sirtuin 2 (SIRT2). science.gov
The primary goal of these simulations is to calculate the binding energy, which provides an estimate of the ligand's affinity for the target. The analysis of the docked pose reveals crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. These insights are vital for optimizing lead compounds to enhance their potency and selectivity. researchgate.netnih.gov
| Benzofuran Derivative Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Benzofuran-chalcone hybrids | Lanosterol 14-α-demethylase | Identified potential ergosterol (B1671047) biosynthesis inhibitors. | researchgate.net |
| C-2 sulfenylated benzofurans | Interleukin 1-β | Substantiated the potential antagonist nature of the designed compounds. | researchgate.net |
| Benzofuran isoxazolines | PTPase enzyme | Evaluated inhibitory potential against the enzyme. | science.gov |
| General benzofuran derivatives | SIRT2 | Predicted binding features to guide further optimization of inhibitors. | science.gov |
| Benzofuran-based heterocycles | Human cancer cell line proteins | Confirmed extraordinary inhibitory potency. | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Energetics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies with greater accuracy.
For benzofuran-based compounds, MD simulations have been pivotal. In the development of allosteric modulators of Hsp90, MD simulations were used to guide the selection of ligands and to uncover the mechanisms of modulation in the absence of X-ray crystal structures. unimi.it Similarly, in the design of dual aromatase-steroid sulfatase (STS) inhibitors, MD studies provided a clear rationale for the observed inhibitory activity of benzofuran ketone sulfamates, explaining how specific substitutions influenced their dual-target profile. rsc.org These simulations can reveal how the ligand adapts its conformation within the binding pocket and how the protein itself may adjust to accommodate the ligand, providing a more complete picture of the binding event.
| Benzofuran Derivative Class | Protein Target | Application of MD Simulation | Reference |
|---|---|---|---|
| Functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans | Hsp90 (C-terminal domain) | Guided ligand selection and revealed mechanisms of allosteric modulation. | unimi.it |
| Benzofuran ketone sulfamates | Aromatase and Steroid Sulfatase (STS) | Provided a rationale for the observed dual inhibitory activity. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.netbmuv.de
For classes of compounds like benzofurans, QSAR studies are valuable for streamlining the drug discovery process. A QSAR model can be built using a dataset of benzofuran derivatives with known activities against a specific target. The model relates descriptors—such as electronic properties (e.g., frontier molecular orbital energies), steric factors, and hydrophobicity—to the observed biological response. lookchem.com Once a robust and predictive model is established, it can be used for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing, focusing efforts on molecules with the highest predicted potency. bmuv.delookchem.com
| QSAR Study Component | Description | Purpose |
|---|---|---|
| Dataset | A collection of compounds with related structures (e.g., benzofuran derivatives) and measured biological activities (e.g., IC50 values). | Forms the basis for building and validating the model. |
| Molecular Descriptors | Numerical values that characterize the chemical structure, such as molecular weight, logP, electronic properties, and topological indices. | Quantify the structural features to be correlated with activity. |
| Mathematical Model | An equation (e.g., from multiple linear regression) that relates the descriptors to the biological activity. | To formally express the structure-activity relationship. researchgate.net |
| Validation | Statistical methods (e.g., cross-validation, external test sets) to assess the model's robustness and predictive power. | Ensures the model is not overfitted and can accurately predict the activity of new compounds. researchgate.net |
Fragment-Based Ligand Design and Virtual Screening Methodologies
Fragment-Based Drug Discovery (FBDD) is a well-established strategy that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. cresset-group.comexactelabs.com These fragments are then optimized and grown into more potent, drug-like leads. rsc.orgcore.ac.uk The benzofuran core, being a privileged structure, is an excellent starting point for such an approach.
A prime example involves the design of Mnks inhibitors, where a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were developed using FBDD. nih.gov In this process, a benzofuran fragment that binds to the target is identified. Subsequently, virtual screening and chemical synthesis are used to explore modifications at different positions of the benzofuran ring. This "fragment growing" approach allows for the systematic exploration of the chemical space around the core scaffold to achieve optimal interactions with the target protein, ultimately leading to the discovery of potent inhibitors. nih.gov
| FBDD Step | Description | Example Application |
|---|---|---|
| Fragment Library Screening | A library of small molecules is screened to identify weak binders to the target protein. | Identification of a core benzofuran scaffold as a hit. |
| Hit Validation & Structural Analysis | Binding is confirmed and the binding mode is determined, often by X-ray crystallography or NMR. | Determining how the benzofuran fragment sits (B43327) in the active site of Mnk2. nih.gov |
| Fragment Evolution | The initial fragment is elaborated by growing, linking, or merging to increase affinity and potency. | Designing and synthesizing various C-2 substituents on the 6-hydroxy-4-methoxy-3-methylbenzofuran core to improve Mnk inhibitory activity. nih.gov |
| Lead Optimization | The evolved compound is further refined to improve its pharmacological properties. | Enhancing the anti-proliferative effects of the lead compound in cancer cell lines. nih.gov |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis
For a compound to be a successful drug, it must possess not only high potency but also favorable pharmacokinetic properties. In silico ADME analysis involves computational models that predict a compound's Absorption, Distribution, Metabolism, and Excretion properties. These predictions are crucial for early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor ADME profiles.
For benzofuran derivatives, in silico ADME tools are used to assess their drug-likeness. researchgate.net Computational models can predict various parameters, including gastrointestinal absorption, blood-brain barrier penetration, interaction with plasma proteins, and potential metabolic pathways. nih.gov For example, studies on benzofuran-chalcone hybrids included in silico ADME analysis to support their drug-likeness profile. researchgate.net Similarly, ADME predictions for other heterocyclic compounds have been used to assess bioavailability and potential toxicity. nih.govnih.gov This early-stage computational screening helps ensure that resources are focused on developing candidates with a higher probability of success.
| ADME Parameter | Description | Importance in Drug Design |
|---|---|---|
| Absorption | Predicts gastrointestinal (GI) absorption and oral bioavailability. | Determines if a drug can be effectively administered orally. nih.gov |
| Distribution | Predicts blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Influences where the drug goes in the body and how much is free to act on the target. nih.gov |
| Metabolism | Predicts interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. | Helps to anticipate drug-drug interactions and metabolic stability. |
| Excretion | Provides an indication of how the compound is cleared from the body. | Affects the dosing regimen and potential for accumulation. |
| Toxicity | Predicts potential for adverse effects, such as genotoxicity (e.g., Ames test). | Crucial for early safety assessment and risk mitigation. nih.gov |
Mechanistic Biological Investigations of 3 Methylbenzofuran 4,6 Diol and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Hydroxylated and Methylated Benzofurans
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For benzofuran (B130515) derivatives, these studies have elucidated the critical roles that hydroxyl and methyl substituents play in determining their biological activity and selectivity.
The position of hydroxyl (-OH) groups on the benzofuran ring is a critical determinant of biological activity. Research has consistently shown that hydroxylation at specific carbons significantly impacts the efficacy of these compounds.
For instance, studies on the antibacterial properties of benzofuran derivatives have highlighted the importance of the hydroxyl group at the C-6 position. Its presence is considered essential for antibacterial activity. rsc.org In a series of 3-methanone-6-substituted-benzofuran derivatives, compounds bearing a hydroxyl group at C-6 displayed excellent antibacterial activities against a range of bacteria, including E. coli and S. aureus. nih.gov Conversely, when the C-6 hydroxyl group was blocked or absent, the compounds showed no antibacterial activity, underscoring its necessity for this specific biological function. nih.gov
Similarly, the hydroxyl group at the C-4 position has been shown to confer potent antibacterial activity. rsc.org A derivative with a hydroxyl group at C-4 demonstrated excellent activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The strategic placement of hydroxyl groups is also vital for other activities; for example, 6-hydroxy-substituted benzofuran derivatives were found to be potent inhibitors of the enzyme aromatase (CYP19). acs.org The collective findings suggest that the presence and placement of hydroxyl groups, particularly at the C-4 and C-6 positions, are key for modulating the biological profile of benzofuran compounds. rsc.org
Methyl (-CH3) substitution, particularly at the C-3 position of the benzofuran core, has a notable effect on the compound's activity and selectivity. rsc.orgmdpi.com The condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes yielded a set of new derivatives, indicating the C-3 methyl group as a key structural component for creating diverse analogues. mdpi.com
In the context of enzyme inhibition, the addition of a methyl group at the C-3 position of a benzofuran ketone sulfamate (B1201201) had a significant impact, enabling dual inhibition of both aromatase and steroid sulfatase (STS). rsc.orgrsc.org Specifically, a 4-chloro derivative with a C-3 methyl group was optimal for dual inhibition, with an IC50 of 137 nM for aromatase and 48 nM for STS. rsc.orgrsc.org Another study found that a 3-methylbenzofuran (B1293835) derivative with a para-methoxy group showed high antiproliferative activity against lung cancer cells, comparable to the drug staurosporine. nih.gov
Furthermore, research on anticancer activity showed that a compound with a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position was two to four times more potent than the unsubstituted version. mdpi.com These findings confirm that the methyl group at C-3 is not merely a passive structural feature but actively contributes to the molecule's potency and its ability to selectively interact with specific biological targets. rsc.orgmdpi.comnih.gov
The biological activity of benzofuran derivatives is profoundly influenced by the electronic and steric properties of their substituents. mdpi.combiogecko.co.nz The benzofuran ring itself is considered an "electron-rich" heteroaromatic system, making it highly reactive. rsc.org Introducing different functional groups alters properties like lipophilicity, electron density, and spatial arrangement, which in turn affects interactions with biological targets. biogecko.co.nznih.gov
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the reactivity and binding affinity of the molecule. mdpi.com For instance, in a series of monoamine oxidase (MAO) inhibitors, the rigid E-geometry of the exocyclic double bond, influenced by electronic effects of substituents, allowed for a more efficient binding conformation compared to more flexible analogues. acs.org The substitution of the N-phenyl ring of benzofuran with halogens is considered beneficial due to their hydrophobic and electron-donating character, which enhances cytotoxic properties. mdpi.com
Steric Effects: The size and shape of substituents (steric effects) are also critical. The 2-benzylbenzofuran ring has been altered to 2-alkylbenzofuran to improve the steric effect and charge distribution of the compound. mdpi.com In quantitative structure-activity relationship (QSAR) studies, parameters that account for molecular size, shape, and branching are used to understand how structural variations affect biological activity. nih.gov These studies have shown that as the bulkiness of a compound increases, its potency can also increase, though this is dependent on the specific target. nih.gov The interplay of both electronic and steric factors is key, as these properties determine how well the derivative fits into and interacts with the active site of an enzyme or receptor. mdpi.combiogecko.co.nz
Exploration of Specific Molecular Targets and Biological Pathways
Detailed investigations into benzofuran derivatives have identified specific molecular targets and the biological pathways they modulate. These studies reveal mechanisms ranging from allosteric modulation of chaperone proteins to direct inhibition of key enzymes involved in disease progression.
One of the significant findings in the study of benzofuran derivatives is their ability to act as allosteric modulators of Heat Shock Protein 90 (Hsp90). unimi.it Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer. unimi.itnih.gov
A family of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans was specifically designed to target a computationally predicted allosteric site in the C-terminal domain (CTD) of Hsp90. unimi.itnih.gov Unlike traditional inhibitors that bind to the N-terminal ATP-binding site, these benzofuran derivatives bind to the CTD and allosterically modulate Hsp90's activity. unimi.itnih.gov The binding of these compounds stimulates Hsp90's ATPase activity and accelerates the chaperone's conformational dynamics. unimi.it This allosteric activation represents a novel mechanism for modulating Hsp90 function, which can affect the viability of cancer cells, including those resistant to N-terminal inhibitors. unimi.it
Benzofuran derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathways.
Aromatase and Steroid Sulfatase (STS): Benzofurans have emerged as a promising scaffold for developing dual aromatase-steroid sulfatase inhibitors (DASIs), a strategy for treating estrogen receptor-positive (ER+) breast cancer. cardiff.ac.ukrsc.org While some triazole benzofuran sulfamates showed potent aromatase inhibition, they lacked STS activity. cardiff.ac.ukrsc.org Conversely, benzofuran ketone sulfamates were potent STS inhibitors but had no effect on aromatase. cardiff.ac.ukrsc.org A breakthrough came with the addition of a methyl group at the C-3 position of the benzofuran ketone structure, which conferred dual inhibitory activity. cardiff.ac.ukrsc.org For example, the 4-methoxy derivative 19e showed an IC50 of 35 nM against aromatase and 164 nM against STS. rsc.orgrsc.org Other studies have also confirmed that 6-hydroxy and 6-methoxy substituted benzofurans are potent aromatase inhibitors. acs.org
Monoamine Oxidase (MAO): Derivatives of (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide have been identified as a novel class of potent and selective monoamine oxidase inhibitors (MAO-Is). acs.org 6'-Sulfonyloxy derivatives demonstrated high affinity for MAO-A, while the corresponding 6'-benzyloxy derivatives showed potent MAO-B inhibition, indicating that the substitution pattern dictates selectivity. acs.org
Chorismate Mutase: As part of the search for new antitubercular agents, benzofuran derivatives have been evaluated as inhibitors of chorismate mutase, an enzyme essential for the survival of certain bacteria. acs.orgnih.gov In one study, several 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were found to be active against chorismate mutase, with some showing 64–65% inhibition at a concentration of 30 μM. acs.orgnih.govrsc.org
The table below summarizes the inhibitory activities of selected benzofuran derivatives against various enzymes.
| Derivative Class | Target Enzyme(s) | Key Structural Features | Observed Activity (IC50 / % Inhibition) | Reference(s) |
| Benzofuran Ketone Sulfamate | Aromatase & STS | 3-methyl, 4-methoxy substitution | Arom: 35 nM, STS: 164 nM | rsc.org, rsc.org |
| Benzofuran Ketone Sulfamate | Aromatase & STS | 3-methyl, 4-chloro substitution | Arom: 137 nM, STS: 48 nM | rsc.org, rsc.org |
| 6-hydroxy-benzofuran | Aromatase (CYP19) | 6-hydroxy group, nitrile substituent | 0.02 µM | acs.org |
| 6-methoxy-benzofuran | Aromatase (CYP19) | 6-methoxy group, nitrile substituent | 0.01 µM | acs.org |
| (Pyrazolo/benzo)triazinone | Chorismate Mutase | 3-(benzofuran-2-ylmethyl) substitution | 64-65% inhibition @ 30 µM | acs.org, nih.gov |
| (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide | MAO-A | 6'-Sulfonyloxy group | 7.0 nM < IC50 < 49 nM | acs.org |
Cellular Mechanisms of Action in Preclinical Models
Detailed cellular mechanisms of action for 3-Methylbenzofuran-4,6-diol in preclinical models have not been reported in the accessible scientific literature. The following subsections are based on general activities observed for other, structurally different, benzofuran compounds, and it is crucial to note that these mechanisms have not been demonstrated for this compound.
Pro-oxidative Effects and Reactive Oxygen Species (ROS) Induction
No studies were found that investigate the pro-oxidative effects or the induction of reactive oxygen species (ROS) by this compound. While some benzofuran derivatives have been shown to exhibit pro-oxidative properties and increase ROS levels in cancer cells, this specific activity has not been documented for this compound. The ability of certain oxygenated polycyclic aromatic hydrocarbons to cause an upsurge in ROS is a known phenomenon, but specific data for the subject compound is absent.
Apoptosis Induction via Caspase-Dependent Pathways
The scientific literature lacks evidence regarding the ability of this compound to induce apoptosis through caspase-dependent pathways. Studies on other benzofuran derivatives have demonstrated that their anticancer effects can be mediated by the induction of apoptosis involving the activation of caspases, which are key mediators of programmed cell death. For instance, some derivatives have been shown to activate initiator caspases like caspase-9 and executioner caspases like caspase-3. However, no such data exists specifically for this compound.
Modulation of Proinflammatory Mediators
There is no available information on the modulation of proinflammatory mediators by this compound. Research on other benzofuran compounds has indicated that they can inhibit the release of proinflammatory cytokines such as Interleukin-6 (IL-6). However, the effect of this compound on these or other inflammatory signaling molecules has not been investigated or reported.
Biosynthetic Pathways and Natural Product Research Featuring Hydroxylated Benzofurans
Isolation and Characterization from Plant and Microbial Sources
Benzofuran (B130515) derivatives are widely distributed in the plant kingdom and are also produced by various microorganisms, including fungi and lichens. rsc.org They have been isolated from sources as diverse as the plant family Styracaceae, marine fungi, and the fungus Alternaria sonchi. rsc.orgnih.gov However, based on a review of available scientific literature, the specific compound 3-Methylbenzofuran-4,6-diol is not a commonly reported natural isolate. Research has instead characterized a variety of other hydroxylated and functionalized benzofurans.
For instance, phytochemical investigation of Senecio glaucus led to the isolation of benzofuran derivatives such as 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone and 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone. ekb.eg Similarly, lichens are a rich source of complex benzofuran-based structures, notably dibenzofurans like usnic acid, which is produced by several lichen species. nih.gov The chemoenzymatic synthesis of usnic acid has been achieved, underscoring its polyketide origin. nih.gov Fungi, both terrestrial and marine, are also prolific producers of benzofuran derivatives. rsc.org
The following table summarizes examples of naturally occurring benzofuran derivatives from various sources, highlighting the structural diversity of this compound class.
| Compound Class/Name | Natural Source | Source Type | Reference(s) |
| Eupomatenoids (Neolignans) | Eupomatiaceae family plants | Plant | rsc.org |
| Benzofuran Derivatives | Styracaceae family plants | Plant | rsc.org |
| 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone | Senecio glaucus | Plant | ekb.eg |
| Usnic Acid (Dibenzofuran) | Lichen species | Lichen (Fungus/Alga Symbiosis) | nih.gov |
| Atranorin, Protolichesterinic acid | Parmelia reticulata | Lichen | goettingen-research-online.de |
| Various Benzofurans | Talaromyces species | Marine Fungus | rsc.org |
| Chlorinated Xanthone, Benzophenone Derivatives | Alternaria sonchi | Fungus | nih.gov |
Proposed Biosynthetic Routes to Hydroxylated Benzofuran Scaffolds
The structural diversity of natural benzofurans arises from various biosynthetic pathways. While a specific pathway for this compound is not detailed in the literature, its formation can be hypothesized based on established routes to similar hydroxylated aromatic scaffolds. Two primary pathways are considered responsible for the biosynthesis of the benzofuran core: the polyketide pathway and the oxidative coupling of phenylpropanoids.
The polyketide pathway is common in fungi and lichens. nih.gov This route involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. This chain then undergoes intramolecular cyclization and aromatization reactions to generate a phenolic ring system. A proposed pathway for benzofurans isolated from Senecio glaucus begins with a Claisen condensation reaction involving acetyl-CoA units, which is characteristic of polyketide synthesis. ekb.eg Subsequent modifications such as methylation, hydroxylation, and further cyclization by specific enzymes would lead to the final functionalized benzofuran structure. The 3-methyl group could originate from a propionyl-CoA starter unit instead of acetyl-CoA, or via post-synthesis methylation by an S-adenosyl methionine (SAM)-dependent methyltransferase.
The oxidative coupling of phenylpropanoids is a major pathway in plants. rsc.org This process typically involves the enzyme-mediated dimerization of p-(OH)-phenylpropanoid units, such as coniferyl alcohol or ferulic acid. diva-portal.org Enzymes like peroxidases and laccases catalyze the formation of radical species, which then couple and cyclize to form the benzofuran ring. nih.govmdpi.com The synthesis of neolignans with a benzofuran skeleton often follows this biomimetic route. rsc.org Formation of a 4,6-dihydroxylated pattern would depend on the specific hydroxylation pattern of the initial phenylpropanoid monomers and the action of tailoring enzymes like hydroxylases.
Chemoenzymatic Synthesis and Biocatalysis for Benzofuran Production
Chemoenzymatic synthesis, which integrates highly selective biological catalysts with robust chemical reactions, has emerged as a powerful strategy for producing complex benzofuran derivatives. researchgate.netresearchgate.net This approach harnesses enzymes to perform challenging reactions, such as regioselective C-H activation and stereoselective transformations, under mild conditions. researchgate.net
A prominent strategy involves the use of oxidoreductases to functionalize pre-formed benzofuran rings or to construct the ring itself. Cytochrome P450 monooxygenases (P450s) are particularly valuable for their ability to introduce hydroxyl groups into inert C-H bonds. researchgate.net For example, a one-pot, two-step cascade has been developed where a chemically catalyzed Sonogashira coupling first forms a 2-substituted benzofuran, which is then hydroxylated by an engineered P450 BM3 variant to yield a bis(2-substituted benzofuran) derivative. researchgate.netmdpi.com This demonstrates the compatibility of organometallic catalysis with enzymatic C-H activation. mdpi.com
Other oxidative enzymes like laccases and peroxidases are also employed. Horseradish peroxidase, for instance, was used in the biomimetic synthesis of the dibenzofuran (B1670420) usnic acid through the oxidation of a phloracetophenone precursor. nih.gov Laccase-mediator systems (LMS) can perform selective oxidations and have been used to create libraries of substituted benzofurans for biological screening. mdpi.com
Total synthesis of complex natural benzofurans has also benefited from biocatalysis. The chemoenzymatic total syntheses of ribisins A, B, and D—polyoxygenated benzofuran natural products—were achieved starting from an enantiomerically pure cis-1,2-dihydrocatechol, a metabolite produced via microbial fermentation. acs.org This chiral building block, generated by a biocatalyst, was then elaborated through chemical steps including Suzuki–Miyaura coupling and an intramolecular Mitsunobu reaction to complete the synthesis. acs.org
The following table summarizes various enzymatic approaches used in the synthesis of benzofuran derivatives.
| Enzyme Class | Specific Enzyme(s) | Reaction Type | Substrate/Product Example | Reference(s) |
| Monooxygenase | P450 BM3 variant (A74S-F87V-L188Q) | C-H Hydroxylation | Hydroxylation of a 2-substituted benzofuran intermediate. | researchgate.netmdpi.com |
| Monooxygenase | Engineered P450 BM3 | Regioselective Hydroxylation | Hydroxylation of cyclopentenones as part of a chemoenzymatic sequence. | researchgate.net |
| Peroxidase | Horseradish Peroxidase (HRP) | Oxidative Coupling/Cyclization | Synthesis of usnic acid from a methylated phloracetophenone. | nih.gov |
| Laccase | Laccase from Trametes pubescens | Oxidation / Cascade Reaction | Oxidation of allylic alcohols; synthesis of chromene derivatives. | mdpi.com |
| Hydrolase (Esterase) | Feruloyl Esterase (FAE) | Transesterification | Synthesis of ferulate esters (precursors for oxidative dimerization). | diva-portal.org |
| Toluene Dioxygenase | (Implied in starting material) | Dihydroxylation | Production of enantiopure cis-1,2-dihydrocatechol from chlorobenzene. | acs.org |
These biocatalytic and chemoenzymatic methods provide efficient and sustainable routes to a wide array of functionalized benzofurans, enabling the synthesis of novel derivatives and complex natural products for further study. researchgate.net
Future Directions and Emerging Research Avenues for 3 Methylbenzofuran 4,6 Diol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives has been an area of intense focus, with numerous methods being developed over the years. divyarasayan.orgtandfonline.comtandfonline.com Future research concerning 3-Methylbenzofuran-4,6-diol could explore the adaptation and optimization of these existing strategies, as well as the development of entirely new and more sustainable synthetic routes.
Current Synthetic Approaches for Benzofurans:
| Method | Description | Key Features |
| Palladium-Catalyzed Synthesis | Utilizes palladium catalysts for cross-coupling reactions to construct the benzofuran ring. chemistryviews.orgnih.gov | High efficiency and functional group tolerance. chemistryviews.orgnih.gov |
| Copper-Catalyzed Synthesis | Employs copper catalysts, often in one-pot reactions, for the formation of the benzofuran core. nih.govacs.org | Cost-effective and allows for the use of diverse starting materials. nih.govacs.org |
| Green Synthesis Methods | Focuses on environmentally friendly approaches, such as using non-toxic solvents, catalysts like ZnO-nanorods, or electrochemical methods. nih.govjbiochemtech.comresearchgate.net | Reduces environmental impact and promotes sustainability. nih.govjbiochemtech.comresearchgate.net |
| Acid-Catalyzed Cyclization | Involves the use of acids to promote the cyclization of precursor molecules to form the benzofuran ring. rsc.org | A classic and often straightforward method. rsc.org |
Future efforts could focus on developing a regioselective synthesis of this compound that is both high-yielding and environmentally benign. This might involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry to improve efficiency and sustainability. divyarasayan.orgnih.gov
Advanced Computational Design and Optimization of Novel Derivatives
Computational tools are increasingly vital in modern drug discovery and materials science. For this compound, advanced computational methods can be employed to predict its physicochemical properties, potential biological activities, and to guide the design of novel derivatives with enhanced efficacy and specificity.
Molecular modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations have been successfully applied to other benzofuran derivatives to understand their interactions with biological targets. nih.govpreprints.orgasianpubs.orgresearchgate.net For instance, 3D-QSAR studies have been used to elucidate the binding modes of benzofuran-based inhibitors to enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov
Potential Computational Approaches for this compound:
| Technique | Application | Potential Outcome |
| Molecular Docking | Predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. preprints.orgasianpubs.orgresearchgate.net | Identification of potential protein targets and understanding of the key interactions driving binding. |
| QSAR Studies | Establish a mathematical relationship between the chemical structure of benzofuran derivatives and their biological activity. nih.gov | Guide the design of new derivatives with improved potency and selectivity. |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of the compound and its complex with a biological target over time. | Provide insights into the stability of the complex and the conformational changes that occur upon binding. |
| ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. | Early assessment of the drug-likeness of potential derivatives, reducing late-stage failures in drug development. |
By employing these computational strategies, researchers can rationally design and prioritize novel derivatives of this compound for synthesis and biological evaluation, thereby accelerating the discovery process.
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
The benzofuran scaffold is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.govrsc.orgresearchgate.netmdpi.com However, the precise molecular mechanisms underlying these effects are often not fully understood. Future research should aim to unravel the specific molecular targets and signaling pathways modulated by this compound.
Studies on other benzofurans have revealed various mechanisms of action. For example, some derivatives act as inhibitors of crucial enzymes like DNA gyrase in bacteria or aromatase and steroid sulfatase in cancer cells. asianpubs.orgrsc.orgrsc.org Others have been shown to induce apoptosis and autophagy in cancer cells or to possess antioxidant activity through free radical scavenging. nih.govrsc.org
A key area of investigation would be to determine if this compound interacts with similar targets or possesses unique mechanisms of action. Techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) could be employed to identify the direct protein targets of the compound within the cell.
Exploration of Uncharted Biological Targets and Therapeutic Applications
Given the diverse bioactivities of the benzofuran family, this compound and its future derivatives could hold potential for a wide range of therapeutic applications. mdpi.comrsc.orgresearchgate.netbenthamscience.com While much research on benzofurans has focused on cancer and infectious diseases, there is a vast landscape of unexplored biological targets and therapeutic areas. nih.govresearchgate.netbenthamscience.com
Potential Therapeutic Areas for Exploration:
Neurodegenerative Diseases: Some benzofuran derivatives have been investigated for their potential in treating conditions like Alzheimer's disease by targeting enzymes such as cholinesterases. preprints.orgmdpi.com
Inflammatory Disorders: The anti-inflammatory properties of some benzofurans suggest their potential use in treating chronic inflammatory diseases. lbp.worldresearchgate.net
Metabolic Diseases: Certain substituted benzofurans have been shown to enhance insulin (B600854) sensitivity, indicating a potential role in the management of diabetes. lbp.world
Cardiovascular Diseases: Some benzofuran derivatives have been explored for their antiarrhythmic properties. researchgate.net
Future research should involve screening this compound and its optimized derivatives against a broad panel of biological targets and in various disease models to uncover novel therapeutic opportunities. This could lead to the development of new treatments for a range of human ailments.
Q & A
Basic Question
- NMR : <sup>1</sup>H NMR confirms methyl (δ 2.3–2.5 ppm) and hydroxyl (δ 5.5–6.0 ppm) groups. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to coupling with adjacent substituents.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]<sup>+</sup> at m/z 201.05 for 4,6-dichloro-3-methylbenzofuran) and fragmentation patterns.
- X-ray Crystallography : Resolves steric effects of methyl groups and hydrogen-bonding networks .
How can reaction conditions be tuned to enhance stereoselectivity in benzofuran functionalization?
Advanced Question
Chiral auxiliaries (e.g., (S,S)-diacetylenediols) enforce stereocontrol during photodimerization. For example, irradiation of inclusion complexes with coumarin yields syn–head–head dimers (100% yield) via pre-organized π-π interactions (3.8 Å spacing). Temperature (−78°C to RT) and solvent polarity (dichloromethane vs. THF) significantly influence enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
